molecular formula C8H10N2O3 B2671419 2-(Methoxymethyl)-4-nitroaniline CAS No. 337906-35-1

2-(Methoxymethyl)-4-nitroaniline

Cat. No.: B2671419
CAS No.: 337906-35-1
M. Wt: 182.179
InChI Key: NEXYZYSYGLNANJ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-4-nitroaniline is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.179. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

2-(Methoxymethyl)-4-nitroaniline, an important chemical intermediate, has diverse applications in the synthesis of various compounds. It plays a pivotal role in the manufacture of omeprazole, a widely used medication. The synthesis of 2-nitro-4-methoxyaniline, a closely related compound, has been achieved with a high yield of 71%, indicating its industrial relevance and efficiency in synthesis processes (Hou, 2009).

Industrial and Photoreaction Studies

The compound has been extensively studied for its applications in the industry, particularly in the production of dyes, pigments, and other chemical products. It forms part of the essential intermediates in these manufacturing processes (Tsubokura et al., 2015). Additionally, 4-nitroanisole, a structurally similar compound, has been shown to undergo nucleophilic aromatic photosubstitution, indicating potential applications in photoreaction studies (Cantos, Marquet, & Moreno-Mañas, 1989).

Environmental Impact and Degradation

The environmental impact and degradation pathways of similar nitroaniline compounds have also been researched. The microbial toxicity and the transformation of 2,4-dinitroanisole (DNAN) into its amine metabolites, including compounds structurally similar to this compound, have been studied, providing insights into the environmental impact and biodegradation pathways of such compounds (Liang, Olivares, Field, & Sierra-Alvarez, 2013).

Photopolymerization and Other Chemical Reactions

Additionally, the compound and its derivatives are used in photopolymerization processes, indicating their utility in the field of material sciences and organic chemistry. The development of a photoiniferter using a compound with structural similarities to this compound demonstrates its potential application in advanced material synthesis (Guillaneuf et al., 2010).

Biodegradation Pathways

Research on the biodegradation of structurally related compounds, such as 2-chloro-4-nitroaniline, highlights the microbial pathways and environmental fate of nitroaniline derivatives. Understanding these pathways is crucial for assessing the environmental impact of such compounds (Khan et al., 2013).

Properties

IUPAC Name

2-(methoxymethyl)-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-5-6-4-7(10(11)12)2-3-8(6)9/h2-4H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXYZYSYGLNANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337906-35-1
Record name 2-(methoxymethyl)-4-nitroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

20 g of the 2-(2-methoxymethyl-4-nitrophenoxy)acetamide made in step 1 are dissolved in 55 ml of N-methylpyrrolidone, mixed with 29 g of potassium carbonate and heated for 3 hours at 100° C. Subsequently the reaction mixture is cooled to room temperature and the solvent is removed in vacuum at 60 to 80° C. The remaining residue is crystallized by addition of 100 ml water. 8.8 g of a yellowish product are obtained with a melting point of 90 to 92° C.
Name
2-(2-methoxymethyl-4-nitrophenoxy)acetamide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Hydroxymethyl-4-nitroaniline (1.0 g, 5.75 mmol) is suspended in petroleum ether (10 mL). Sodium hydroxide solution (50%, 618 mg, 15.46 mmol) and benzyltriethylammonium chloride (20 mg) are added with stirring. Dimethyl sulfate (728 uL, 7.7 mmol) is added and the reaction mixture is stirred at room temperature for 16 h. Dichloromethane (50 mL) and water (25 mL) are added and the layers are separated. The organic layer is washed with saturated NaHCO3 and evaporated affording 440 mg of 2-methoxymethyl-4-nitroaniline (Ma) in 82% purity.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
618 mg
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Two
Quantity
728 μL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
10 mL
Type
solvent
Reaction Step Five

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